tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Chiral building block Enantioselective synthesis Stereochemical integrity

tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 2201785-20-6) is a chiral, fluorinated pyrrolidine building block featuring a Boc‑protected amine, a bromomethyl leaving group, and a single fluorine substituent at the 3‑position. The (R) absolute configuration at C3 distinguishes it from its (S)‑enantiomer (CAS 2227197‑92‑2) and the racemic mixture (CAS 1228765‑03‑4).

Molecular Formula C10H17BrFNO2
Molecular Weight 282.15 g/mol
Cat. No. B12282403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Molecular FormulaC10H17BrFNO2
Molecular Weight282.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CBr)F
InChIInChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1
InChIKeyOUGGBJCLSCFLRW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate: Core Structural and Functional Profile


tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 2201785-20-6) is a chiral, fluorinated pyrrolidine building block featuring a Boc‑protected amine, a bromomethyl leaving group, and a single fluorine substituent at the 3‑position . The (R) absolute configuration at C3 distinguishes it from its (S)‑enantiomer (CAS 2227197‑92‑2) and the racemic mixture (CAS 1228765‑03‑4) . With a molecular weight of 282.15 Da and the formula C₁₀H₁₇BrFNO₂, this compound serves as a versatile intermediate for introducing a stereodefined 3‑fluoro‑3‑aminomethylpyrrolidine motif into drug candidates .

Why Generic Substitution of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate Carries Quantifiable Risk


In‑class pyrrolidine building blocks cannot be freely interchanged because the combination of C3 absolute configuration, fluorine substitution, and the bromomethyl leaving group governs both the stereochemical outcome of downstream reactions and the pharmacokinetic profile of the final drug candidate. The (3R) enantiomer yields products with opposite three‑dimensional orientation compared to the (3S) form, while non‑fluorinated analogs lack the metabolic shielding and conformational bias that the C–F bond provides . Even within the halogen series, the bromomethyl group offers a distinct reactivity window versus the chloromethyl analog, directly impacting coupling efficiency and by‑product profiles in nucleophilic displacement reactions .

Quantitative Differentiation Evidence for tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate


Enantiomeric Identity: Single‑Enantiomer CAS vs. Racemate

The target compound is the (R)‑enantiomer, registered under CAS 2201785‑20‑6 and MDL MFCD31926754, while the racemic mixture carries CAS 1228765‑03‑4 and MDL MFCD18375057 . The (S)‑enantiomer is separately catalogued under CAS 2227197‑92‑2 . This discrete CAS assignment directly confirms single‑enantiomer identity and ensures that procurement of CAS 2201785‑20‑6 delivers the stereochemically defined (R) isomer, not a racemate.

Chiral building block Enantioselective synthesis Stereochemical integrity

Fluorine‑Imposed Metabolic Stability: Class‑Level Inference from Anti‑Trypanosomal Leads

In the J. Med. Chem. 2017 series of 2‑aryl‑benzothiazol‑5‑amine ureas, the 3‑fluoropyrrolidine‑containing analogue 57 ((S)‑2‑(3,4‑difluorophenyl)‑5‑(3‑fluoro‑N‑pyrrolidylamido)benzothiazole) achieved 5/5 cures in murine models of both early‑ and late‑stage human African trypanosomiasis and was selected over non‑fluorinated congeners due to superior metabolic stability and brain penetration . Although the study used the unprotected 3‑fluoropyrrolidine, the Boc‑protected bromomethyl building block is the direct precursor for introducing this exact fluorinated pyrrolidine motif via nucleophilic displacement, making the fluorine‑dependent performance advantage directly relevant to procurement decisions.

Metabolic stability Fluorine effect Neglected tropical diseases

Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity

The bromomethyl group in the target compound provides a balance of reactivity and stability superior to the chloromethyl analog. In a published synthetic route, the bromofluorination of an exocyclic methylene pyrrolidine using NBS/Et₃N·3HF directly installed the 3‑fluoro‑3‑bromomethyl moiety in 68% yield, and subsequent azide displacement proceeded efficiently to the corresponding azide . The chloromethyl analog would require harsher conditions or longer reaction times for comparable displacement, increasing the risk of Boc‑deprotection or ring‑opening side reactions.

Nucleophilic displacement Leaving group ability Synthetic efficiency

Vendor‑Certified Enantiomeric Purity: The (R) Enantiomer at ≥97% Chemical Purity

Commercial suppliers of the (R)‑enantiomer (CAS 2201785‑20‑6) report batch‑specific purity levels of 97% (Achemblock) and 98% (Leyan) . In contrast, the racemic mixture (CAS 1228765‑03‑4) is offered at 95–98% purity but, by definition, contains a 1:1 mixture of (R) and (S) enantiomers, which may be unsuitable for stereospecific applications. The availability of the single enantiomer with documented purity enables direct use in GMP‑adjacent medicinal chemistry workflows without additional chiral separation steps.

Quality control Enantiomeric purity Procurement specification

Positional Isomer Differentiation: 3‑Fluoro‑3‑bromomethyl vs. 4‑Fluoro and 2‑Bromomethyl Regioisomers

The substitution pattern at C3 places both the fluorine and the bromomethyl group on the same carbon, creating a quaternary stereocenter that projects the aminomethyl moiety in a defined trajectory. Regioisomers such as tert‑butyl (3S,4S)‑3‑(bromomethyl)‑4‑fluoropyrrolidine‑1‑carboxylate (CAS 848416‑48‑8) and tert‑butyl (2S,4S)‑2‑(bromomethyl)‑4‑fluoropyrrolidine‑1‑carboxylate (CAS 2165773‑57‑7) position the fluorine and the functionalizable arm on different ring carbons, yielding pharmacophores with distinct geometries. In the anti‑trypanosomal urea series, the 3‑fluoropyrrolidine regioisomer was explicitly selected for its optimal fit to the biological target; 4‑fluoro and 2‑substituted analogs were not pursued, suggesting a regiospecific recognition requirement.

Regiochemistry Structure‑activity relationship Pharmacophore geometry

Synthetic Tractability: Direct Conversion to 3‑Fluoro‑3‑aminomethylpyrrolidine

The bromomethyl group undergoes clean nucleophilic displacement with azide ion (NaN₃), and subsequent catalytic hydrogenation yields 3‑aminomethyl‑3‑fluoropyrrolidine, a versatile intermediate for amide and urea coupling . In the published fluoropyrrolidine synthesis, this two‑step sequence from the bromomethyl compound proceeded without erosion of the Boc protecting group or the C–F bond. Non‑brominated analogs (e.g., the hydroxymethyl derivative) require activation (mesylation/tosylation) before displacement, adding one synthetic step and introducing potential for elimination side products.

Synthetic intermediate Azide displacement Amine building block

Optimal Application Scenarios for tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate in Drug Discovery and Chemical Development


Synthesis of Chiral 3‑Fluoro‑3‑aminomethylpyrrolidine Pharmacophores for CNS‑Penetrant Anti‑Infectives

The (R)‑bromomethyl building block is the direct precursor to (R)‑3‑aminomethyl‑3‑fluoropyrrolidine, which, when coupled to benzothiazole‑urea scaffolds, has yielded compounds with 5/5 cure rates in murine HAT models . The fluorine atom is essential for metabolic stability and blood‑brain barrier penetration; the (R) configuration ensures the correct three‑dimensional presentation of the aminomethyl side chain to the biological target.

Preparation of Enantiopure Fluorinated Pyrrolidine Libraries for Kinase and GPCR Programs

The bromomethyl handle permits diversification via nucleophilic displacement with amines, thiols, or carbon nucleophiles, while the Boc group allows orthogonal deprotection for subsequent urea, amide, or sulfonamide formation. Using the single‑enantiomer (R)‑building block (CAS 2201785‑20‑6) avoids the 50% yield loss inherent in chiral resolution of racemic intermediates .

Development of ¹⁸F‑Labeled PET Tracers via Late‑Stage Fluorine Retention

The pre‑installed C–F bond at the quaternary C3 center is resistant to metabolic defluorination, making derivatives of this building block attractive scaffolds for PET tracer development where the fluorine atom serves as a stable ¹⁸F isotopic label anchor . Non‑fluorinated analogs would require a separate fluorination step, increasing radiochemical complexity and reducing specific activity.

Scale‑Up of GMP‑Adjacent Intermediates with Defined Stereochemical Identity

With commercial availability at 97‑98% chemical purity from multiple vendors (Achemblock, Leyan) , the (R)‑enantiomer can be sourced with batch‑specific QC documentation, facilitating tech transfer to CROs and CMOs without the need for in‑house chiral analytical method development.

Quote Request

Request a Quote for tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.